molecular formula C9H17ClFNO B1484712 3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride CAS No. 2098006-53-0

3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride

Cat. No. B1484712
CAS RN: 2098006-53-0
M. Wt: 209.69 g/mol
InChI Key: SADZUPSHTIJHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride is a synthetic organic compound used in scientific research. It is a colorless, crystalline solid with a molecular weight of 279.74 g/mol and a melting point of 140-142 °C. It is used in the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects are the subject of ongoing research.

Scientific Research Applications

Material Science

The unique chemical structure of 3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride could be explored for the development of new materials. Its incorporation into polymers or small molecule frameworks could lead to materials with novel properties, potentially useful in fields such as nanotechnology or as components of electronic devices .

Analytical Chemistry

This compound may find use as a standard or reagent in analytical chemistry. Its well-defined structure and the presence of a fluorine atom make it suitable for use in nuclear magnetic resonance (NMR) spectroscopy as a reference compound, aiding in the analysis and identification of other fluorinated substances .

Life Science Research

In life science research, 3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride could be employed in the study of biological systems. Its potential to act as a bioactive molecule or a probe could help in understanding cellular processes, enzyme mechanisms, or as a tracer in metabolic studies .

properties

IUPAC Name

3-fluoro-3-(oxan-3-ylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)4-8-2-1-3-12-5-8;/h8,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADZUPSHTIJHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.